An In-Depth Technical Guide to 2,5-dichloro-N,N-dimethylbenzenesulfonamide (CAS No. 88522-19-4)
An In-Depth Technical Guide to 2,5-dichloro-N,N-dimethylbenzenesulfonamide (CAS No. 88522-19-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Scaffold in Chemical Biology
2,5-dichloro-N,N-dimethylbenzenesulfonamide, a dichloro-substituted aromatic sulfonamide, represents a key chemical entity with significant potential in medicinal chemistry and drug discovery. Its structural framework, characterized by a sulfonamide linkage between a dichlorinated benzene ring and a dimethylamino group, provides a versatile scaffold for the design and synthesis of novel therapeutic agents. This technical guide offers a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization and emerging applications in the pursuit of new medicines. As a Senior Application Scientist, the aim of this document is to not only present established data but also to provide insights into the practical considerations and scientific rationale that underpin its study and application.
Core Compound Identification and Properties
CAS Number: 88522-19-4
This unique numerical identifier, assigned by the Chemical Abstracts Service (CAS), unequivocally identifies 2,5-dichloro-N,N-dimethylbenzenesulfonamide, ensuring unambiguous communication and information retrieval in a global scientific context.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing everything from reaction conditions to formulation and bioavailability.
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂NO₂S | |
| Molecular Weight | 254.13 g/mol | |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge of similar compounds |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Inferred from structural analogs |
| Melting Point | Not explicitly reported, but expected to be a solid at room temperature based on its molecular weight and structure. | Inferred from structural analogs |
Synthesis of 2,5-dichloro-N,N-dimethylbenzenesulfonamide: A Mechanistic Approach
The synthesis of sulfonamides is a cornerstone of medicinal chemistry. The most common and efficient method for preparing N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction at the sulfur atom is a robust and versatile transformation.
The synthesis of 2,5-dichloro-N,N-dimethylbenzenesulfonamide follows this well-established pathway, starting from the commercially available 2,5-dichlorobenzenesulfonyl chloride and dimethylamine. The causality behind this choice lies in the high reactivity of the sulfonyl chloride towards nucleophilic attack by the amine.
Reaction Workflow Diagram
Caption: Synthetic workflow for 2,5-dichloro-N,N-dimethylbenzenesulfonamide.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of structurally similar sulfonamides.[1][2] It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by analytical techniques.
Materials:
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2,5-Dichlorobenzenesulfonyl chloride
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Dimethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)
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Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichlorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
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Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 eq). Subsequently, add a solution of dimethylamine (1.1 eq) dropwise at 0 °C (ice bath). The use of a base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting sulfonyl chloride.
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Aqueous Workup: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This washing sequence is designed to remove unreacted acid, base, and any water-soluble byproducts.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2,5-dichloro-N,N-dimethylbenzenesulfonamide.
Analytical Characterization: Ensuring Purity and Structural Integrity
Rigorous analytical characterization is non-negotiable in scientific research and drug development. A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
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¹H NMR: A singlet for the two methyl groups (N-(CH₃)₂) and multiplets in the aromatic region corresponding to the three protons on the dichlorinated benzene ring.
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¹³C NMR: Resonances for the two equivalent methyl carbons and the six aromatic carbons, with the carbon atoms attached to chlorine and the sulfonyl group being significantly deshielded.
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed. A characteristic fragmentation of aromatic sulfonamides is the loss of SO₂ (64 Da).[4]
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A reverse-phase HPLC method can be developed to separate the product from any impurities.
Illustrative HPLC Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
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Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
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Analysis: Inject the sample and monitor the chromatogram for a single major peak, indicating high purity.
Applications in Drug Development: A Scaffold of Opportunity
The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. The 2,5-dichloro substitution pattern on the benzene ring can modulate the compound's lipophilicity, metabolic stability, and target binding affinity.
Antimicrobial Potential: Targeting Folate Synthesis
Sulfonamides classically exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs block the production of dihydrofolic acid, a precursor to DNA and RNA synthesis, thereby arresting bacterial growth.
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
While the specific antimicrobial activity of 2,5-dichloro-N,N-dimethylbenzenesulfonamide has not been extensively reported, its structural features suggest it could be a candidate for investigation as a novel antibacterial agent. The dichloro substitution may enhance its binding to the active site of DHPS or improve its pharmacokinetic properties compared to older sulfonamides.
Emerging Therapeutic Areas
The versatility of the sulfonamide scaffold extends beyond antimicrobial applications. Recent research has explored sulfonamide derivatives as:
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Anticancer Agents: By targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival.
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Enzyme Inhibitors: Including carbonic anhydrase inhibitors for the treatment of glaucoma and other conditions.
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Antiviral Agents: With some sulfonamides showing activity against viruses such as HIV.
The 2,5-dichloro-N,N-dimethylbenzenesulfonamide scaffold provides a starting point for the design of new libraries of compounds to be screened against a wide range of biological targets.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2,5-dichloro-N,N-dimethylbenzenesulfonamide.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
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Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion: A Building Block for Future Discoveries
2,5-dichloro-N,N-dimethylbenzenesulfonamide (CAS No. 88522-19-4) is more than just a chemical compound; it is a versatile building block with untapped potential in drug discovery and development. Its straightforward synthesis, coupled with the proven therapeutic relevance of the sulfonamide scaffold, makes it an attractive starting point for the exploration of new chemical space. This guide has provided a comprehensive overview of its key characteristics, synthesis, analysis, and potential applications. It is the hope of this author that this information will serve as a valuable resource for researchers and scientists, empowering them to leverage this compound in their quest for the next generation of innovative medicines.
References
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Mughal, E. U., et al. (2012). 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2748. [Link]
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Mughal, E. U., et al. (2012). 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2476. [Link]
-
SpectraBase. (n.d.). benzenesulfonamide, 2,5-dichloro-N-(2-hydroxyphenyl)-N-methyl-. Retrieved from [Link]
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Perreault, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1069-1077. [Link]
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Capasso, C., & Supuran, C. T. (2020). Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors. In Bacterial Resistance to Antibiotics - From Molecules to Man (pp. 163-172). Wiley. [Link]
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- 3. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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